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molecular formula C7H12 B1583054 1-Methyl-1-cyclohexene CAS No. 591-49-1

1-Methyl-1-cyclohexene

Cat. No. B1583054
M. Wt: 96.17 g/mol
InChI Key: CTMHWPIWNRWQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210315

Procedure details

In a 50 ml flask equipped with a thermometer, a dropping funnel, and a stirrer were charged 7 ml of methylene chloride, 7 ml of water, 2 mmole of 1-methyl-1-cyclohexene, and 0.1 mmole of each of ruthenium catalysts shown in Table 2 below. To the mixture was added dropwise a 30% ethyl acetate solution of 1.52 g (6 mmole) of peracetic acid at room temperature over 2 hours while stirring on a magnetic stirrer. After the addition, the stirring was further continued at room temperature for 2 hours. The reaction mixture was extracted three times with 20 ml portions of methylene chloride. The extract was washed with 30 ml of a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. The solvent was removed by distillation, and the residual crude product was purified by silica gel column chromatography using a 5:1 (by volume) mixture of n-hexane and ethyl acetate as an eluent to obtain 2-methyl-2-hydroxy-1-cyclohexanone. The percent yield of the product is shown in Table 2.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
peracetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[OH2:4].[CH3:5][C:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1.C(OO)(=[O:14])C>[Ru].C(OCC)(=O)C>[CH3:5][C:6]1([OH:14])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:4]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
2 mmol
Type
reactant
Smiles
CC1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]
Step Two
Name
peracetic acid
Quantity
1.52 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring on a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml flask equipped with a thermometer, a dropping funnel, and a stirrer
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with 20 ml portions of methylene chloride
WASH
Type
WASH
Details
The extract was washed with 30 ml of a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residual crude product was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a 5:1 (by volume) mixture of n-hexane and ethyl acetate as an eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C(CCCC1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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